molecular formula C8H4ClF3N2 B071434 4-chloro-6-(trifluoromethyl)-1H-benzimidazole CAS No. 175135-13-4

4-chloro-6-(trifluoromethyl)-1H-benzimidazole

Cat. No. B071434
CAS RN: 175135-13-4
M. Wt: 220.58 g/mol
InChI Key: MKRPZDBFYQLJPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-6-(trifluoromethyl)-1H-benzimidazole is a chemical compound of interest due to its potential in various chemical and biological applications. Its structure is characterized by the presence of a benzimidazole core, substituted with chloro and trifluoromethyl groups, which significantly influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of benzimidazole derivatives, including compounds similar to 4-chloro-6-(trifluoromethyl)-1H-benzimidazole, often involves cyclization reactions between o-phenylenediamine and carboxylic acid derivatives or their equivalents. Specific methods may vary, including the use of different reagents and conditions to introduce various substituents onto the benzimidazole ring (Zaman et al., 2005).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be elucidated using X-ray crystallography, providing insights into their crystal packing, bond lengths, angles, and tautomeric forms. For example, studies on similar compounds have revealed highly delocalized structures within the benzimidazole moiety, with significant deviations indicating the presence of tautomeric forms and the influence of substituents on the molecular geometry (Hranjec et al., 2012).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, influenced by substituents like chloro and trifluoromethyl groups. These reactions can include nucleophilic substitution, electrophilic aromatic substitution, and the formation of coordination complexes with metals. The presence of these substituents also affects the electronic properties of the molecule, influencing its reactivity towards different reagents (Gürbüz et al., 2016).

Physical Properties Analysis

The physical properties of 4-chloro-6-(trifluoromethyl)-1H-benzimidazole, such as melting point, boiling point, solubility, and stability, are determined by its molecular structure. Substituents like the trifluoromethyl group can significantly impact these properties by altering the molecule's polarity, hydrogen bonding capability, and steric hindrance (Choi et al., 2008).

Chemical Properties Analysis

The chemical properties of benzimidazole derivatives are significantly influenced by their electronic structure, which is affected by substituents. For instance, the electron-withdrawing trifluoromethyl group can enhance the acidity of adjacent hydrogen atoms, affecting the compound's behavior in acid-base reactions. Moreover, the chloro substituent can participate in substitution reactions, contributing to the compound's versatility as a synthetic intermediate (Ng et al., 2007).

Scientific Research Applications

Antihypertensive Activity

Benzimidazole derivatives, including structures related to 4-chloro-6-(trifluoromethyl)-1H-benzimidazole, have been synthesized and screened for their antihypertensive activity. These compounds have shown significant potential in lowering blood pressure, highlighting their application in cardiovascular research and potential therapeutic interventions for hypertension (Sharma, Kohli, & Sharma, 2010).

CRF1 Receptor Antagonists

Research into benzazole derivatives as corticotropin-releasing factor 1 (CRF1) receptor antagonists has led to the synthesis of compounds that show potent binding activity against human CRF1 receptors. These activities suggest their utility in studying stress-related disorders and potentially treating conditions like anxiety and depression (Mochizuki et al., 2016).

Antiviral Activity

A series of 1H,3H-thiazolo[3,4-a]benzimidazoles, starting from structures similar to 4-chloro-6-(trifluoromethyl)-1H-benzimidazole, demonstrated significant in vitro anti-HIV activity. This research opens pathways for the development of new antiviral drugs targeting HIV and potentially other viruses (Chimirri et al., 1991).

DNA-Topoisomerase I Inhibitory Activity

Compounds derived from benzimidazoles, including those structurally related to 4-chloro-6-(trifluoromethyl)-1H-benzimidazole, have shown significant DNA-topoisomerase I inhibitory activity. This suggests their potential application in cancer research and therapy, as DNA topoisomerases are crucial enzymes for DNA replication and cell division (Zanatta et al., 2006).

Antimicrobial and Anticancer Agents

The design and synthesis of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives have been explored for their antimicrobial and anticancer activities. These studies highlight the versatility of benzimidazole derivatives in targeting a wide range of pathogens and cancer cells, pointing to the broad spectrum of research and therapeutic applications (Pham, Le, & Truong, 2022).

properties

IUPAC Name

4-chloro-6-(trifluoromethyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3N2/c9-5-1-4(8(10,11)12)2-6-7(5)14-3-13-6/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKRPZDBFYQLJPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC=N2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371522
Record name 4-Chloro-6-(trifluoromethyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-6-(trifluoromethyl)-1H-benzimidazole

CAS RN

175135-13-4
Record name 4-Chloro-6-(trifluoromethyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.